(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18716003
InChI: InChI=1S/C11H15NO2S.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
SMILES:
Molecular Formula: C11H16ClNO2S
Molecular Weight: 261.77 g/mol

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl

CAS No.:

Cat. No.: VC18716003

Molecular Formula: C11H16ClNO2S

Molecular Weight: 261.77 g/mol

* For research use only. Not for human or veterinary use.

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl -

Specification

Molecular Formula C11H16ClNO2S
Molecular Weight 261.77 g/mol
IUPAC Name (2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO2S.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
Standard InChI Key WKIIBXKPWLWLGF-FVGYRXGTSA-N
Isomeric SMILES CSC1=CC=CC(=C1)C[C@@H](CN)C(=O)O.Cl
Canonical SMILES CSC1=CC=CC(=C1)CC(CN)C(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₁H₁₆ClNO₂S, with a molecular weight of 261.77 g/mol. Its IUPAC name, (2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid hydrochloride, reflects the stereochemistry at the second carbon and the presence of a methylthio-substituted benzyl group. The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro pharmacological studies.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNO₂S
Molecular Weight261.77 g/mol
Chirality(S)-configuration at C2
SolubilityPolar solvents (e.g., water, DMSO)
StabilityStable under ambient conditions

Stereochemical Considerations

The (S)-enantiomer’s configuration is critical for its biological activity, as mirror-image isomers often exhibit divergent pharmacokinetic profiles. Asymmetric synthesis techniques, including chiral resolution and catalytic enantioselective methods, are employed to ensure stereochemical purity. The methylthio (-SMe) group at the benzyl moiety contributes to hydrophobic interactions with target proteins, while the amino and carboxylic acid functionalities enable hydrogen bonding and ionic interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-3-amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride typically begins with naturally occurring amino acids or their derivatives to exploit inherent chirality. A representative pathway involves:

  • Benzylation: Introducing the 3-(methylthio)benzyl group via alkylation of a serine or cysteine derivative.

  • Chiral Induction: Using catalysts like Evans’ oxazaborolidines to enforce the (S)-configuration.

  • Hydrochloride Formation: Treating the free base with hydrochloric acid to improve crystallinity.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Asymmetric Synthesis65–75≥98High enantiomeric excessCostly catalysts
Chiral Resolution50–60≥95Uses inexpensive starting materialsLow yield due to racemate separation

Applications in Medicinal Chemistry

Bioactive Peptide Design

The compound serves as a non-proteinogenic amino acid in peptidomimetics, mimicking natural peptide backbones while resisting enzymatic degradation. For example, incorporating this residue into angiotensin-converting enzyme (ACE) inhibitors enhances binding affinity to zinc-containing active sites.

Table 3: Biological Activities of Structural Analogs

CompoundActivityIC₅₀/EC₅₀Mechanism
3-(Methylthio)propionic acidAntifungal12 mg/mLDisrupts fungal cell membranes
Ethyl 3-(methylthio)propionateAnticarcinogenic0.25 mMInduces cellular differentiation

Research Findings and Mechanistic Insights

Metabolic Interactions

In vitro studies demonstrate that methylthio-modified compounds interfere with methionine metabolism, a pathway critical for cancer cell proliferation . By mimicking methionine metabolites, (S)-3-amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride could competitively inhibit enzymes like methionine adenosyltransferase (MAT) .

Structural Dynamics

Nuclear magnetic resonance (NMR) analyses reveal that the methylthio group adopts a conformation perpendicular to the benzyl ring, minimizing steric hindrance and optimizing hydrophobic interactions. Molecular docking simulations further predict strong binding (ΔG = −8.2 kcal/mol) to the ATP-binding pocket of kinase targets.

Future Research Directions

Synthesis Optimization

Developing continuous flow chemistry protocols could address yield limitations in asymmetric synthesis. Catalytic systems using earth-abundant metals (e.g., iron) may reduce costs while maintaining enantioselectivity .

Therapeutic Exploration

Priority areas include:

  • Neurodegenerative diseases: Modulating glutamate receptors via amino acid analogs.

  • Antimicrobial agents: Leveraging methylthio groups to disrupt microbial membranes .

  • Prodrug development: Esterifying the carboxylic acid to enhance blood-brain barrier penetration.

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